Ethanone, 1-((1R,4E,9R)-4,11,11-trimethyl-8-methylenebicyclo(7.2.0)undec-4-enyl)-
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Overview
Description
Ethanone, 1-((1R,4E,9R)-4,11,11-trimethyl-8-methylenebicyclo(720)undec-4-enyl)- is a complex organic compound with a unique bicyclic structure It is characterized by its bicyclo[720]undec-4-ene core, which is substituted with trimethyl and methylene groups
Preparation Methods
The synthesis of Ethanone, 1-((1R,4E,9R)-4,11,11-trimethyl-8-methylenebicyclo(7.2.0)undec-4-enyl)- involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired bicyclic structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Ethanone, 1-((1R,4E,9R)-4,11,11-trimethyl-8-methylenebicyclo(7.2.0)undec-4-enyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
Ethanone, 1-((1R,4E,9R)-4,11,11-trimethyl-8-methylenebicyclo(7.2.0)undec-4-enyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of Ethanone, 1-((1R,4E,9R)-4,11,11-trimethyl-8-methylenebicyclo(7.2.0)undec-4-enyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Ethanone, 1-((1R,4E,9R)-4,11,11-trimethyl-8-methylenebicyclo(7.2.0)undec-4-enyl)- can be compared with other similar compounds, such as:
Bicyclo[7.2.0]undec-4-ene derivatives: These compounds share the same bicyclic core but differ in their substituents, leading to variations in their chemical properties and applications.
Trimethyl-substituted bicyclic compounds: These compounds have similar substituent patterns but may have different core structures, affecting their reactivity and uses.
The uniqueness of Ethanone, 1-((1R,4E,9R)-4,11,11-trimethyl-8-methylenebicyclo(7.2.0)undec-4-enyl)- lies in its specific combination of bicyclic structure and substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
70801-04-6 |
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Molecular Formula |
C16H26O |
Molecular Weight |
234.38 g/mol |
IUPAC Name |
1-[(1R,3S,4E,8R,9S,11R)-4,8,11-trimethyl-3-bicyclo[7.2.0]undec-4-enyl]ethanone |
InChI |
InChI=1S/C16H26O/c1-10-6-5-7-11(2)15-8-12(3)16(15)9-14(10)13(4)17/h6,11-12,14-16H,5,7-9H2,1-4H3/b10-6+/t11-,12-,14+,15+,16-/m1/s1 |
InChI Key |
WZIZCKUUGNOQRC-SORSDCOTSA-N |
Isomeric SMILES |
C[C@@H]1CC/C=C(/[C@H](C[C@H]2[C@H]1C[C@H]2C)C(=O)C)\C |
Canonical SMILES |
CC1CCC=C(C(CC2C1CC2C)C(=O)C)C |
Origin of Product |
United States |
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